![molecular formula C13H26O3Si B11857352 2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one CAS No. 62276-31-7](/img/structure/B11857352.png)
2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone is a synthetic organic compound that belongs to the class of cyclobutanones. Cyclobutanones are four-membered ring ketones that are known for their strained ring structure, which makes them interesting subjects for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone typically involves the following steps:
Formation of the Cyclobutanone Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a ketene.
Introduction of the Trimethylsilyl Group: This step involves the silylation of the hydroxyl group using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Attachment of the 3-Methoxypentan-3-yl Group: This can be done through a nucleophilic substitution reaction where the 3-methoxypentan-3-yl group is introduced using an appropriate alkyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: May be used in the study of enzyme-catalyzed reactions involving cyclobutanones.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone involves its interaction with molecular targets such as enzymes or receptors. The cyclobutanone ring can undergo ring-opening reactions, which may be catalyzed by enzymes, leading to the formation of reactive intermediates that can interact with biological molecules.
相似化合物的比较
Similar Compounds
Cyclobutanone: The parent compound with a four-membered ring ketone structure.
2-((Trimethylsilyl)oxy)cyclobutanone: A similar compound with a trimethylsilyl group attached to the cyclobutanone ring.
3-Methoxypentan-3-yl derivatives: Compounds with the 3-methoxypentan-3-yl group attached to different core structures.
Uniqueness
2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone is unique due to the combination of the cyclobutanone ring, the trimethylsilyl group, and the 3-methoxypentan-3-yl group
属性
CAS 编号 |
62276-31-7 |
|---|---|
分子式 |
C13H26O3Si |
分子量 |
258.43 g/mol |
IUPAC 名称 |
2-(3-methoxypentan-3-yl)-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C13H26O3Si/c1-7-12(8-2,15-3)13(10-9-11(13)14)16-17(4,5)6/h7-10H2,1-6H3 |
InChI 键 |
HVXGEQXIAITALD-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(C1(CCC1=O)O[Si](C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)
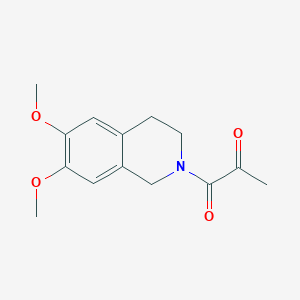

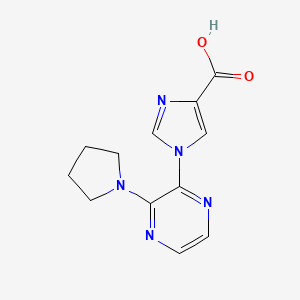

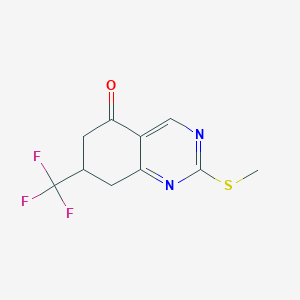

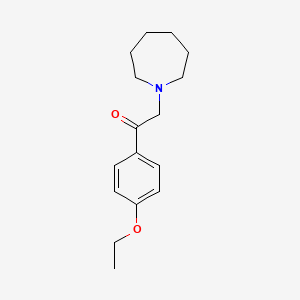

![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)
![4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11857326.png)
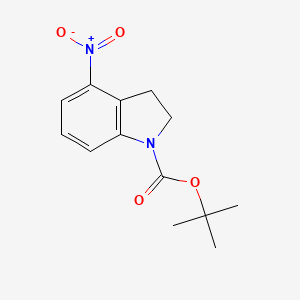
![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)

